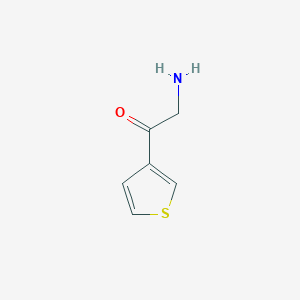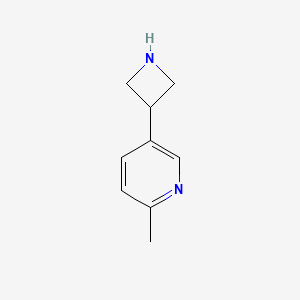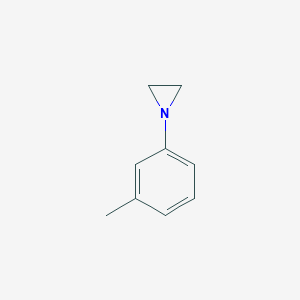
2-Amino-1-(thiophen-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(thiophen-3-yl)ethan-1-one is a heterocyclic compound that features a thiophene ring substituted with an amino group and a ketone group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the reaction of thiophene-3-carboxaldehyde with ammonia and a reducing agent to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Polar solvents like ethanol or methanol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-1-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro-2-Amino-1-(thiophen-3-yl)ethan-1-one
Reduction: 2-Amino-1-(thiophen-3-yl)ethanol
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
2-Amino-1-(thiophen-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Amino-1-(thiophen-2-yl)ethan-1-one
- 2-Amino-1-(thiophen-4-yl)ethan-1-one
- 2-Amino-1-(furan-3-yl)ethan-1-one
Comparison: 2-Amino-1-(thiophen-3-yl)ethan-1-one is unique due to the position of the amino and ketone groups on the thiophene ring. This positioning influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different binding affinities and biological activities, making it a distinct and valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H7NOS |
|---|---|
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
2-amino-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H7NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3,7H2 |
Clave InChI |
JCFRRSDXJBYROK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)



![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)





![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)

